molecular formula C9H9ClN2O4 B2419721 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 179687-05-9

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B2419721
CAS No.: 179687-05-9
M. Wt: 244.63
InChI Key: JGXRAVBGXIZHEA-UHFFFAOYSA-N
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Description

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core

Scientific Research Applications

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 2-chloro-N-methoxy-N-methylacetamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzamide derivative, followed by the introduction of methoxy and methyl groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N-methoxy-N-methyl-4-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methoxy-N-methylacetamide
  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N,N-diethylacetamide

Uniqueness

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the nitro group or have different substituents.

Properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXRAVBGXIZHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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